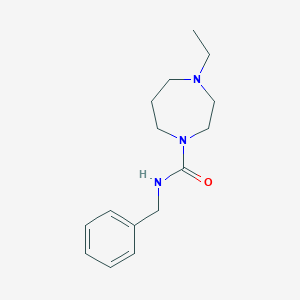

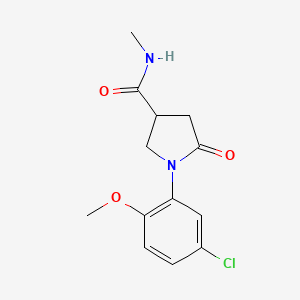

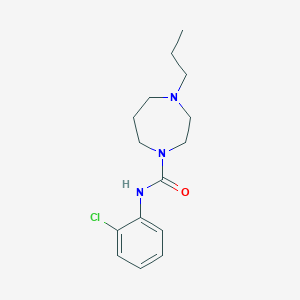

N-benzyl-4-ethyl-1,4-diazepane-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-benzyl-4-ethyl-1,4-diazepane-1-carboxamide, also known as BEC, is a novel compound that has gained attention in the scientific community due to its potential as a therapeutic agent. BEC belongs to the class of diazepanes, which are known for their pharmacological properties, including anxiolytic, sedative, and anticonvulsant effects. In

Scientific Research Applications

N-benzyl-4-ethyl-1,4-diazepane-1-carboxamide has been studied extensively in the field of neuroscience due to its potential as a therapeutic agent for various neurological disorders. One study found that N-benzyl-4-ethyl-1,4-diazepane-1-carboxamide has anxiolytic effects in mice, reducing anxiety-like behavior in a dose-dependent manner. Another study found that N-benzyl-4-ethyl-1,4-diazepane-1-carboxamide has anticonvulsant effects in rats, reducing the number and duration of seizures induced by pentylenetetrazol. These findings suggest that N-benzyl-4-ethyl-1,4-diazepane-1-carboxamide may be a promising candidate for the treatment of anxiety disorders and epilepsy.

Mechanism of Action

The exact mechanism of action of N-benzyl-4-ethyl-1,4-diazepane-1-carboxamide is not fully understood, but it is thought to act on the GABAergic system, which is involved in the regulation of anxiety and seizure activity. N-benzyl-4-ethyl-1,4-diazepane-1-carboxamide is believed to enhance GABAergic neurotransmission by binding to the benzodiazepine site on the GABA-A receptor, resulting in increased chloride ion influx and hyperpolarization of the neuron. This leads to a reduction in neuronal excitability and a decrease in anxiety and seizure activity.

Biochemical and Physiological Effects:

N-benzyl-4-ethyl-1,4-diazepane-1-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anxiolytic and anticonvulsant effects, N-benzyl-4-ethyl-1,4-diazepane-1-carboxamide has been found to have sedative effects in mice, reducing locomotor activity and inducing sleep. N-benzyl-4-ethyl-1,4-diazepane-1-carboxamide has also been shown to have muscle relaxant effects in rats, reducing muscle tone and increasing muscle endurance. These effects suggest that N-benzyl-4-ethyl-1,4-diazepane-1-carboxamide may have potential as a therapeutic agent for a variety of conditions, including insomnia and muscle spasms.

Advantages and Limitations for Lab Experiments

One advantage of N-benzyl-4-ethyl-1,4-diazepane-1-carboxamide is that it is relatively easy to synthesize and purify, making it a readily available compound for laboratory experiments. Additionally, N-benzyl-4-ethyl-1,4-diazepane-1-carboxamide has been shown to have a high affinity for the benzodiazepine site on the GABA-A receptor, making it a useful tool for studying the GABAergic system. However, one limitation of N-benzyl-4-ethyl-1,4-diazepane-1-carboxamide is that it has not been extensively studied in humans, and its safety and efficacy in humans are unknown. Additionally, N-benzyl-4-ethyl-1,4-diazepane-1-carboxamide may have off-target effects that need to be further explored.

Future Directions

There are a number of future directions for research on N-benzyl-4-ethyl-1,4-diazepane-1-carboxamide. One area of interest is the potential of N-benzyl-4-ethyl-1,4-diazepane-1-carboxamide as a therapeutic agent for anxiety disorders and epilepsy. Further studies are needed to determine the safety and efficacy of N-benzyl-4-ethyl-1,4-diazepane-1-carboxamide in humans, as well as the optimal dosage and administration route. Another area of interest is the potential of N-benzyl-4-ethyl-1,4-diazepane-1-carboxamide as a tool for studying the GABAergic system. Future studies could explore the structure-activity relationship of N-benzyl-4-ethyl-1,4-diazepane-1-carboxamide and its analogs, as well as the effects of N-benzyl-4-ethyl-1,4-diazepane-1-carboxamide on other neurotransmitter systems. Overall, N-benzyl-4-ethyl-1,4-diazepane-1-carboxamide is a promising compound with potential applications in both basic research and clinical medicine.

Synthesis Methods

The synthesis of N-benzyl-4-ethyl-1,4-diazepane-1-carboxamide involves the reaction of 4-ethyl-1,4-diazepane-1-carboxamide with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is purified using column chromatography, yielding N-benzyl-4-ethyl-1,4-diazepane-1-carboxamide as a white crystalline solid.

properties

IUPAC Name |

N-benzyl-4-ethyl-1,4-diazepane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O/c1-2-17-9-6-10-18(12-11-17)15(19)16-13-14-7-4-3-5-8-14/h3-5,7-8H,2,6,9-13H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQXKGXPACIJWMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCN(CC1)C(=O)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N-[[1-(dimethylamino)cyclopentyl]methyl]furan-2-carboxamide](/img/structure/B7528560.png)

![3-(2-phenylethenesulfonamido)-N-[3-(sulfamoylmethyl)phenyl]propanamide](/img/structure/B7528564.png)

![2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)-N-methylacetamide](/img/structure/B7528574.png)

![(1R,2S)-1-[(3-hydroxyphenyl)methylamino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B7528617.png)

![4-(5-Methyl-2-nitrophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B7528664.png)

![[4-(3-Chloropyridin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7528669.png)